7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the triazoloquinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid, followed by cyclization to form the desired triazoloquinoxaline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the triazoloquinoxaline core.
Scientific Research Applications
7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For example, it can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties . Additionally, it may inhibit certain enzymes, leading to its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific triazoloquinoxaline structure, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
90042-24-3 |
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Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
7-hydroxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17) |
InChI Key |
JBEMFUWENRSJFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O |
Origin of Product |
United States |
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